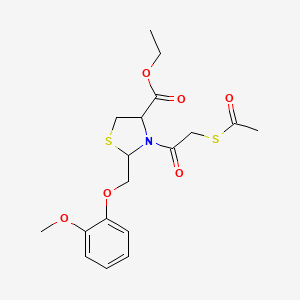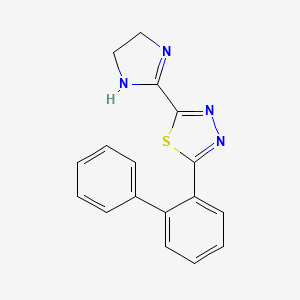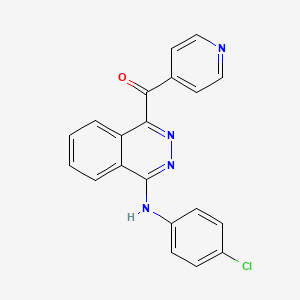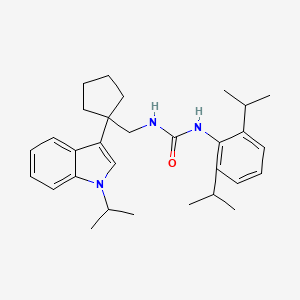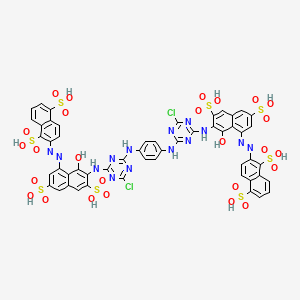
2,2'-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in the dye and pigment industry due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds such as 1,4-phenylenediamine and 6-chloro-1,3,5-triazine. These intermediates undergo a series of reactions including diazotization, coupling, and sulfonation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and concentration of reagents are carefully monitored to ensure high yield and purity of the product. The final compound is then purified through filtration, crystallization, and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and azo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of inks and paints.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid involves its interaction with various molecular targets. The compound’s azo groups can form complexes with metal ions, and its sulfonic acid groups can participate in ionic interactions. These interactions can affect the compound’s solubility, stability, and binding properties, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid
- 2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid lies in its complex structure, which imparts specific properties such as high stability, intense coloration, and the ability to form complexes with metal ions. These properties make it distinct from other similar compounds and valuable in various applications.
Propiedades
Número CAS |
93858-30-1 |
|---|---|
Fórmula molecular |
C52H34Cl2N14O26S8 |
Peso molecular |
1598.3 g/mol |
Nombre IUPAC |
3-[[4-chloro-6-[4-[[4-chloro-6-[[8-[(1,5-disulfonaphthalen-2-yl)diazenyl]-1-hydroxy-3,6-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-5-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C52H34Cl2N14O26S8/c53-47-59-49(63-51(61-47)57-41-37(99(83,84)85)17-21-15-25(95(71,72)73)19-33(39(21)43(41)69)67-65-31-13-11-27-29(45(31)101(89,90)91)3-1-5-35(27)97(77,78)79)55-23-7-9-24(10-8-23)56-50-60-48(54)62-52(64-50)58-42-38(100(86,87)88)18-22-16-26(96(74,75)76)20-34(40(22)44(42)70)68-66-32-14-12-28-30(46(32)102(92,93)94)4-2-6-36(28)98(80,81)82/h1-20,69-70H,(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,55,57,59,61,63)(H2,56,58,60,62,64) |
Clave InChI |
OZVLPQZIQJZPJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)NC7=NC(=NC(=N7)Cl)NC8=C(C9=C(C=C(C=C9C=C8S(=O)(=O)O)S(=O)(=O)O)N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)O)S(=O)(=O)O)O)Cl)S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


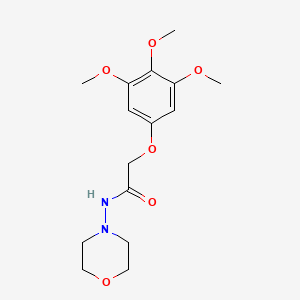
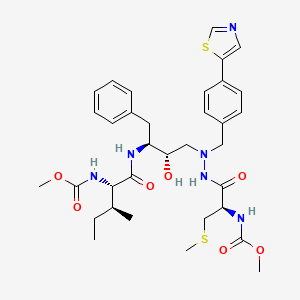

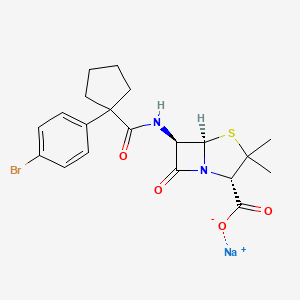
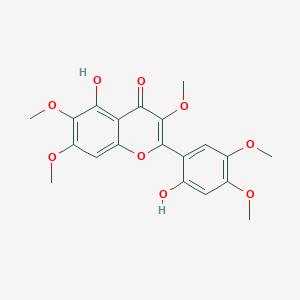
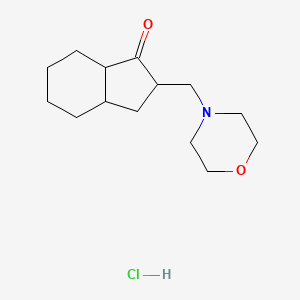

![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)

